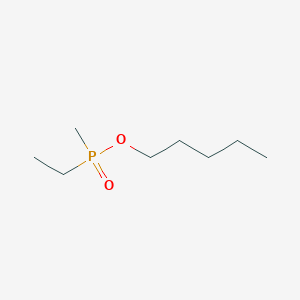![molecular formula C16H24O5Si B14249457 4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate CAS No. 375856-94-3](/img/structure/B14249457.png)
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical structure, which includes a trimethoxysilyl group and a phenyl group attached to a 2-methylprop-2-enoate moiety. This compound is often used as a coupling agent and in polymerization reactions due to its ability to form stable covalent bonds with other functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate typically involves the reaction of 3-(trimethoxysilyl)propyl methacrylate with phenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may include the use of stabilizers to prevent the degradation of the product during storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of silyl ethers or silyl amines.
Applications De Recherche Scientifique
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate involves the formation of stable covalent bonds with other functional groups. The trimethoxysilyl group reacts with hydroxyl or carboxyl groups to form siloxane bonds, which enhance the mechanical properties and stability of the resulting materials. The phenyl group provides additional rigidity and hydrophobicity, contributing to the overall performance of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar structure but lacks the phenyl group, resulting in different chemical properties and applications.
Vinyltrimethoxysilane: Contains a vinyl group instead of the methacrylate moiety, leading to variations in reactivity and usage.
(3-Glycidyloxypropyl)trimethoxysilane: Features an epoxy group, making it suitable for different types of polymerization reactions.
Uniqueness
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate is unique due to the presence of both the trimethoxysilyl and phenyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and enhanced mechanical properties .
Propriétés
Numéro CAS |
375856-94-3 |
|---|---|
Formule moléculaire |
C16H24O5Si |
Poids moléculaire |
324.44 g/mol |
Nom IUPAC |
[4-(3-trimethoxysilylpropyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H24O5Si/c1-13(2)16(17)21-15-10-8-14(9-11-15)7-6-12-22(18-3,19-4)20-5/h8-11H,1,6-7,12H2,2-5H3 |
Clé InChI |
ICIUCAZLSLKABU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1=CC=C(C=C1)CCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


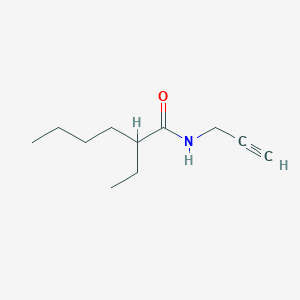
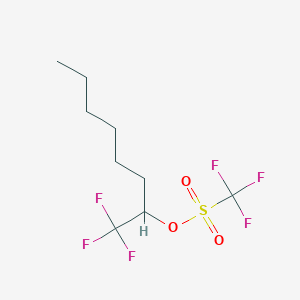
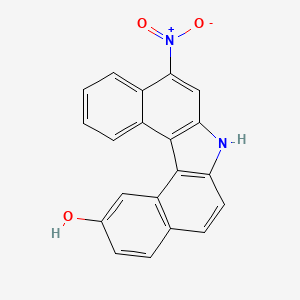
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
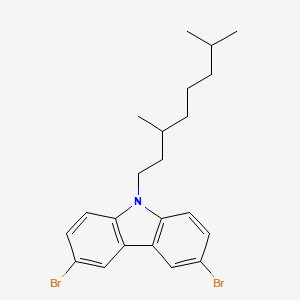
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
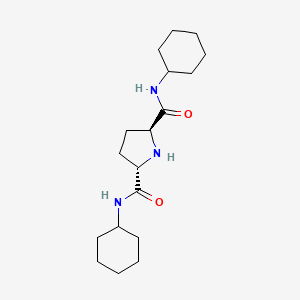
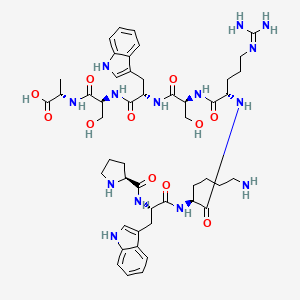
![Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-](/img/structure/B14249442.png)
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
![Benzamide, N-[(butylamino)(phenylamino)methylene]-](/img/structure/B14249449.png)
